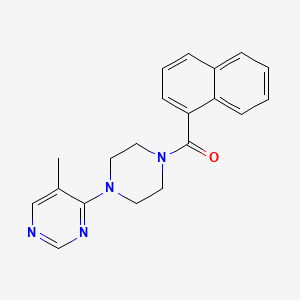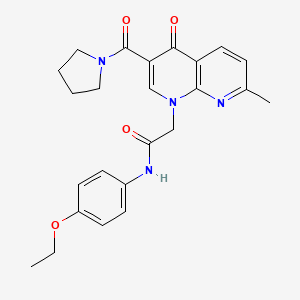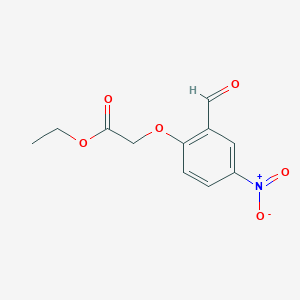![molecular formula C17H17N5OS B2537025 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2194847-03-3](/img/structure/B2537025.png)
2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a versatile chemical compound used in scientific research. It contains a thieno[3,2-d]pyrimidine moiety, which is found in compounds exhibiting diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization of the intermediates yields the target thienopyrimidines .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thieno[3,2-d]pyrimidine core. This core is present in various bioactive molecules, including some with anticonvulsant and anti-inflammatory properties.科学的研究の応用
Synthesis and Characterization
Research has focused on synthesizing novel thienopyrimidine derivatives through various chemical reactions and evaluating their structural properties. For instance, compounds similar to the one mentioned have been synthesized as potential antimicrobial agents, with studies demonstrating the methods for creating these compounds and assessing their chemical structures through analytical and spectral data (Rashad, A. E., Shamroukh, A. H., Abdel-Megeid, R. E., Sayed, H., & Abdel-Wahed, N. M., 2009) here. Such research highlights the versatility and reactivity of thienopyrimidine derivatives, paving the way for the development of compounds with enhanced biological activities.
Antimicrobial Activity
A significant area of application for thienopyrimidine derivatives is their antimicrobial properties. Various studies have synthesized new thienopyrimidine compounds and tested their antimicrobial efficacy against different bacterial and fungal strains. These studies show that thienopyrimidine derivatives can exhibit potent antimicrobial activity, suggesting their potential as therapeutic agents in treating infections (Bhuiyan, M., Rahman, K., Hossain, M., Rahim, A., Hossain, M. I., & Abu Naser, M., 2006) here. The ability to modify the chemical structure of these compounds allows for the optimization of their antimicrobial properties.
Potential Therapeutic Applications
Beyond antimicrobial activity, thienopyrimidine derivatives have been explored for various therapeutic applications, including antitubercular, antioxidant, and anticancer activities. Research into these compounds involves synthesizing new derivatives and evaluating their biological activities in vitro and in vivo. For example, some thienopyrimidine derivatives have been shown to possess antioxidant, antimicrobial, and antitubercular activities, indicating their potential as multifunctional therapeutic agents (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014) here.
将来の方向性
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The development of new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation is one potential area of future research .
作用機序
Target of Action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. This often involves a combination of biochemical assays, such as binding studies or enzymatic assays, and computational methods, such as docking studies or machine learning algorithms .
Mode of Action
Once the targets have been identified, the next step is to understand how the compound interacts with these targets. This could involve studying the structural details of the compound-target interaction, or investigating the functional consequences of this interaction .
Biochemical Pathways
The compound’s effects on biochemical pathways can be studied using a variety of techniques, including metabolomics, proteomics, and transcriptomics. These studies can help to identify the downstream effects of the compound’s action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using a combination of in vitro and in vivo experiments. These studies can provide information on the bioavailability of the compound, as well as its distribution within the body, its metabolic stability, and its route of excretion .
Result of Action
The molecular and cellular effects of the compound’s action can be studied using a variety of techniques, including cell-based assays, animal models, and potentially clinical trials. These studies can provide information on the therapeutic effects of the compound, as well as any potential side effects .
Action Environment
The influence of environmental factors on the compound’s action can be studied using a variety of techniques, including studies of the compound’s stability under different conditions, and studies of the compound’s efficacy in different biological contexts .
特性
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15-6-12-2-1-3-13(12)20-22(15)9-11-7-21(8-11)17-16-14(4-5-24-16)18-10-19-17/h4-6,10-11H,1-3,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBSXWXGQHCEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC5=C4SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536942.png)

![Methyl 3-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2536944.png)


![N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2536951.png)
![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)
![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)
![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)




![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)